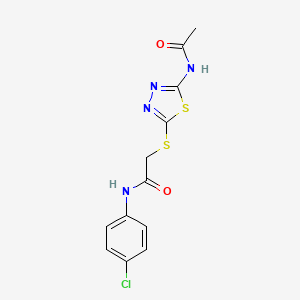

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Description

2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (CAS: 332114-17-7, molecular formula: C₁₀H₉ClN₄OS₂) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an acetamido group at position 5 and a sulfur-linked acetamide moiety bearing a 4-chlorophenyl group. Thiadiazole derivatives are widely studied for their diverse pharmacological and agrochemical activities, including anticancer, antimicrobial, and insecticidal properties . The 4-chlorophenyl substituent is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and target binding .

Properties

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXLJSNJYGZFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Acetylation: The acetamido group can be introduced by acetylation of the amino group on the thiadiazole ring using acetic anhydride or acetyl chloride.

Thioether Formation: The thioether linkage is formed by reacting the thiadiazole derivative with a suitable halogenated compound, such as 4-chlorophenylacetyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the acetamido group or the thiadiazole ring, potentially leading to the formation of amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with thiadiazole structures demonstrate significant antimicrobial activity. For instance, studies have shown that derivatives similar to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide exhibit inhibitory effects against various bacterial strains and fungi. The presence of the thiadiazole moiety enhances its interaction with microbial targets, making it a candidate for antibiotic development.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro studies have indicated that compounds with similar structural features can inhibit the proliferation of cancer cell lines. For example, molecular docking studies suggest potential interactions with cancer-related targets, which may lead to the development of new anticancer therapies .

Case Studies

Mechanism of Action

The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide would depend on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential biochemical pathways. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical

Key Observations :

- Substituent Effects : The target compound’s 5-acetamido group contrasts with analogs bearing nitro (e.g., compound 3 ), ureido (e.g., 4g ), or styryl (e.g., pyridine derivatives ). Acetamido may enhance solubility compared to electron-withdrawing nitro groups.

- 4-Chlorophenyl Group : Common in the target compound and compound 3 , this group likely improves membrane permeability and target affinity.

- Melting Points : Analogs with bulkier substituents (e.g., benzothiazole in 4g ) exhibit higher melting points (>260°C), suggesting increased crystallinity.

Insecticidal Activity

- Pyridine Derivatives (): N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide demonstrated higher insecticidal activity against cowpea aphids than acetamiprid, a commercial neonicotinoid . Styryl groups may enhance binding to insect nicotinic acetylcholine receptors.

Anticancer Activity

- Compound 3 (): This 4-nitrophenylamino-substituted thiadiazole derivative induced 92.36% Akt inhibition in glioma cells, triggering apoptosis and cell cycle arrest . The nitro group’s electron-withdrawing nature may stabilize interactions with Akt’s kinase domain.

- Target Compound : The acetamido group’s electron-donating properties might reduce Akt affinity compared to compound 3 but could improve metabolic stability.

Antimicrobial Activity

- Benzofuran-Oxadiazole Analogs (): 2a and 2b showed potent antimicrobial activity , attributed to the benzofuran core’s planar structure disrupting microbial membranes .

- Compound 5e (): While activity data are lacking, its 4-chlorobenzylthio substituent resembles bioactive thioether-containing antifungals .

Biological Activity

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound, including the thiadiazole ring and the acetamido group, contribute to its reactivity and biological efficacy.

Structural Characteristics

The compound's structure can be summarized as follows:

- Thiadiazole Ring : A five-membered heterocyclic ring that enhances biological activity.

- Acetamido Group : Contributes to the hydrophilicity and solubility of the compound.

- Chlorophenyl Moiety : Increases lipophilicity, potentially improving membrane permeability.

Table 1: Structural Features and Properties

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Thiadiazole ring, acetamido group, chlorophenyl moiety | Antimicrobial and anticancer activities |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as a new antibiotic candidate. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that thiadiazole derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Cells : The compound showed an IC50 value of approximately 10 µg/mL against breast cancer cells.

- HepG2 Cells : Similar cytotoxic effects were observed in liver cancer cells.

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induces apoptosis |

| HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives. The results indicated that the presence of the chlorophenyl group significantly enhanced antimicrobial potency compared to other substituents like bromine or fluorine .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of thiadiazole derivatives on MCF-7 cells. The findings revealed that structural modifications could lead to variations in biological activity, with certain substitutions leading to enhanced potency .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, altering cellular responses.

Q & A

Q. What is the standard synthetic route for 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide, and how is its structure confirmed?

The compound is typically synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol derivatives with 2-chloro-N-(4-chlorophenyl)acetamide. Key steps include refluxing in acetone with potassium carbonate as a base, followed by purification via recrystallization. Structural confirmation employs NMR, NMR, IR spectroscopy, and mass spectrometry (MS). Elemental analysis validates purity, with melting point determination (e.g., 213–215°C) as an additional checkpoint .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1678 cm, N-H stretches at ~3305 cm) .

- NMR spectroscopy : NMR confirms proton environments (e.g., aromatic protons at δ 7.34 ppm), while NMR resolves carbonyl and aromatic carbons .

- Mass spectrometry : Determines molecular ion peaks (e.g., m/z 191 [M+1]) .

Q. What are the primary structural motifs influencing its bioactivity?

The 1,3,4-thiadiazole core, acetamide linkage, and 4-chlorophenyl group are critical. The thiadiazole ring enables π-π stacking with biological targets, while the chloro substituent enhances lipophilicity and target binding .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Q. How is anticancer activity evaluated, and what models are used?

Cytotoxicity is assessed against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC values compared to standard drugs like cisplatin. Selectivity is tested using non-cancerous lines (e.g., NIH3T3 fibroblasts). For example, derivatives with 4-chlorophenyl groups show IC values as low as 0.034 mmol L against A549 cells .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) or heterocycles (e.g., benzothiazole) alters target affinity. For instance, morpholino derivatives (e.g., compound 4a in ) show enhanced kinase inhibition due to improved solubility and hydrogen bonding .

Q. What computational methods are used to predict target interactions?

Molecular docking (e.g., AutoDock Vina) models interactions with VEGFR-2 or BRAF kinase. Parameters like binding energy (ΔG) and hydrogen-bonding patterns with active-site residues (e.g., Glu883 in VEGFR-2) prioritize lead compounds .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies arise from assay variability (e.g., cell passage number, serum concentration) or substituent effects. Meta-analyses comparing IC values under standardized conditions (e.g., 48-h exposure, 10% FBS) clarify structure-activity trends .

Q. What strategies assess selectivity between cancerous and normal cells?

Q. How is enzyme inhibition (e.g., aromatase) quantified for this compound?

Aromatase activity in MCF-7 cells is measured using fluorogenic substrates (e.g., dibenzylfluorescein). IC values (e.g., 0.062 mmol L) are derived from dose-dependent inhibition curves, validated with positive controls like letrozole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.